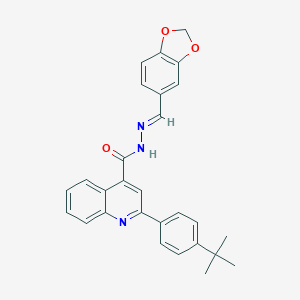![molecular formula C22H20N2O3 B454242 N'-[(1E)-1-(2,5-dimethylfuran-3-yl)ethylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B454242.png)
N'-[(1E)-1-(2,5-dimethylfuran-3-yl)ethylidene]-9H-xanthene-9-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[1-(2,5-dimethyl-3-furyl)ethylidene]-9H-xanthene-9-carbohydrazide is a complex organic compound known for its unique structure and properties It is characterized by the presence of a xanthene core linked to a carbohydrazide moiety through a 2,5-dimethyl-3-furyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(2,5-dimethyl-3-furyl)ethylidene]-9H-xanthene-9-carbohydrazide typically involves the condensation reaction between 9H-xanthene-9-carbohydrazide and 2,5-dimethyl-3-furyl aldehyde. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(2,5-dimethyl-3-furyl)ethylidene]-9H-xanthene-9-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
N’-[1-(2,5-dimethyl-3-furyl)ethylidene]-9H-xanthene-9-carbohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of N’-[1-(2,5-dimethyl-3-furyl)ethylidene]-9H-xanthene-9-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(2,5-Dimethyl-3-furyl)ethylidene]-3-isopropylidenesuccinic anhydride
- 3-Dicyclopropylmethylene-4-E-[1-(2,5-dimethyl-3-furyl)ethylidene]-5-(4-nitrophenylcyanomethylenetetrahydrofuran-2-one)
Uniqueness
N’-[1-(2,5-dimethyl-3-furyl)ethylidene]-9H-xanthene-9-carbohydrazide stands out due to its unique combination of a xanthene core and a carbohydrazide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H20N2O3 |
|---|---|
Molecular Weight |
360.4g/mol |
IUPAC Name |
N-[(E)-1-(2,5-dimethylfuran-3-yl)ethylideneamino]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C22H20N2O3/c1-13-12-18(15(3)26-13)14(2)23-24-22(25)21-16-8-4-6-10-19(16)27-20-11-7-5-9-17(20)21/h4-12,21H,1-3H3,(H,24,25)/b23-14+ |
InChI Key |
VSRNXBSIIQYFNU-OEAKJJBVSA-N |
SMILES |
CC1=CC(=C(O1)C)C(=NNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C |
Isomeric SMILES |
CC1=CC(=C(O1)C)/C(=N/NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)/C |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=NNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-butoxyphenyl)-N'-[(5-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B454160.png)
![2-(2-methoxyphenyl)-N'-[(5-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B454161.png)
![2-(3,4-DICHLOROPHENYL)-N'~4~-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE](/img/structure/B454163.png)


![2-(3-butoxyphenyl)-N'-[(5-ethyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B454168.png)
![2-(3,4-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B454169.png)


![10-acetyl-3-(4-methylphenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B454178.png)
![2-(4-tert-butylphenyl)-N'-[(5-ethyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B454179.png)
![3-(4-chlorophenyl)-10-hexanoyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B454181.png)
![3-(4-chlorophenyl)-11-{3-nitrophenyl}-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B454182.png)
